1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, an oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the formation of the oxadiazole ring One common method includes the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives to form the oxadiazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound's unique properties make it suitable for use in materials science and as a chemical intermediate.
Mechanism of Action
The mechanism by which 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and oxadiazole ring may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine: A related compound with a similar oxadiazole ring but different functional groups.
1,2,4-Oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness: 1-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one stands out due to its specific combination of functional groups and structural features, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in synthetic methods will continue to expand its utility and impact.
Properties
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-12(18)17-8-11(9-17)14-15-13(16-19-14)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUTXXSMFFBSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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